Proline, 2-methyl-5-oxo-, methyl ester
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Overview
Description
Proline, 2-methyl-5-oxo-, methyl ester is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is also known by other names such as 2-Methyl-5-oxo-2-pyrrolidinecarboxylic acid methyl ester . This compound is characterized by its density of approximately 1.144 g/cm³ and a melting point of 53-54°C . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of Proline, 2-methyl-5-oxo-, methyl ester typically involves the esterification of 2-methyl-5-oxo-proline. One common method includes the reaction of 2-methyl-5-oxo-proline with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Proline, 2-methyl-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Proline, 2-methyl-5-oxo-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its role in metabolic pathways and its potential as a building block for peptides and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Proline, 2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The ester group can undergo hydrolysis to release the active proline derivative, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Proline, 2-methyl-5-oxo-, methyl ester can be compared with other similar compounds such as:
Proline: A naturally occurring amino acid with a similar structure but lacking the ester group.
2-Methyl-5-oxo-proline: The non-esterified form of the compound, which has different reactivity and solubility properties.
Methyl 5-oxo-DL-prolinate: Another esterified derivative with similar chemical properties but different stereochemistry.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct reactivity and solubility characteristics, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIFZJXPJMDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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